molecular formula C17H23NO2 B2688021 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one CAS No. 2379977-06-5

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one

Cat. No.: B2688021
CAS No.: 2379977-06-5
M. Wt: 273.376
InChI Key: HSYDXFFXSNSHGJ-UHFFFAOYSA-N
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Description

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis may begin with the preparation of a suitable imine, followed by cyclization with an appropriate electrophile to form the spirocyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a unique spatial arrangement of functional groups, facilitating selective binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one stands out due to its specific combination of the spirocyclic core and the 2-(2-methylphenoxy)ethan-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-13-6-4-5-7-14(13)20-8-15(19)18-11-17(12-18)9-16(2,3)10-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYDXFFXSNSHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3(C2)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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